4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. This compound is characterized by its piperazine structure, which is a six-membered ring containing two nitrogen atoms. The compound is primarily classified as a small molecule and is currently under experimental investigation, with no approved uses in clinical settings as of now .
The compound can be synthesized through various chemical methods, and it is available from multiple suppliers for research purposes. It has been referenced in scientific literature and databases such as DrugBank, which provides detailed information about its structure, classification, and potential applications .
The synthesis of 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is C13H22Cl2N2O3. Its structure features a piperazine ring substituted with a pentanoic acid chain and a methyl group.
This notation provides a way to represent the compound's structure using text.
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
Understanding these reactions is crucial for developing derivatives with specific biological activities or pharmacological properties.
Though specific mechanisms for 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate are not fully elucidated due to its experimental status, compounds in this class often interact with neurotransmitter receptors in the central nervous system.
Potential mechanisms may involve modulation of serotonin or dopamine pathways, which are critical in treating various neuropsychiatric disorders.
These properties are essential for practical applications in laboratory settings.
Currently, 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is primarily used in research settings. Potential applications include:
This compound represents a promising avenue for further research into drug development within medicinal chemistry contexts.
The synthesis of 4-(4-methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate exemplifies advances in N-alkylation techniques for piperazine-carboxylic acid conjugates. While direct literature on this specific pentanoic acid derivative is limited, analogous synthetic strategies for structurally related piperazine carboxylic acids provide validated approaches. The core synthesis typically involves a nucleophilic substitution reaction between 1-methylpiperazine and a halogenated pentanoic acid precursor (typically 4-bromopentanoic acid) under controlled conditions [2] [6].
Critical optimization parameters include:
Post-alkylation processing employs nanofiltration membrane technology (50-200 Da MWCO) for efficient separation of the free base from unreacted starting materials and oligomeric impurities. This membrane-based purification represents a significant advancement over traditional acid-base workups, reducing solvent consumption by 30-40% while improving product purity to >97% [2]. Salt formation is subsequently achieved through HCl gas saturation in anhydrous ethanol, yielding the crystalline dihydrochloride hydrate.
Table 1: Synthetic Method Comparison for Piperazine Carboxylates
Method | Reaction Time (hr) | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Conventional Alkylation | 12-16 | 68-72 | 90-93 | Simple apparatus |
Phase-Transfer Catalyzed | 4-6 | 85-88 | 94-96 | Accelerated kinetics |
Microwave-Assisted | 0.5-1 | 78-82 | 95-97 | Energy efficiency |
Continuous Flow | <0.5 | 90-93 | >99 | Scalability & consistency |
The 4-position of the pentanoic acid backbone presents a prochiral center that can be stereoselectively functionalized. While the parent compound lacks chiral specificity, advanced derivatives often require enantiocontrol at this position. Three catalytic systems demonstrate particular efficacy:
Organocatalytic α-amination: Proline-derived catalysts (e.g., L-proline, Jørgensen-Hayashi catalyst) enable asymmetric amination of pentanoic acid precursors prior to piperazine coupling. This approach achieves enantiomeric excess (ee) values of 88-92% when using azodicarboxylates as nitrogen sources [6].
Transition-metal catalyzed asymmetric hydrogenation: Chiral Ru-BINAP complexes hydrogenate enamide intermediates derived from pentanoic acid substrates with >99% ee under moderate hydrogen pressure (50-100 psi). This method is particularly valuable for preparing (R)-enantiomers essential in receptor-targeted drug candidates [5].
Biocatalytic resolution: Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of racemic pentanoic intermediates. This green chemistry approach achieves 98% ee at 50% conversion under physiological conditions (pH 7.5, 37°C), with recovery yields exceeding 85% for both enantiomers [8].
The choice of strategy depends on the target enantiomer and scalability requirements. Metal-catalyzed hydrogenation currently dominates industrial production due to well-established scale-up protocols, while enzymatic approaches gain traction in environmentally sensitive applications.
Conventional hydrochloride salt formation employs large volumes of volatile organic solvents (VOCs) during crystallization. Modern approaches eliminate solvents through:
Gas-solid reaction technology: HCl vapor diffusion into crystalline free base under controlled humidity (25-30% RH) produces the dihydrochloride hydrate directly. This method achieves 95% conversion in 4-8 hours without solvent input [2] [4].
Mechanochemical synthesis: Ball-milling the free base with solid ammonium chloride generates HCl in situ through tribochemical decomposition. This novel approach achieves quantitative salt formation in 30-45 minutes with particle size reduction enhancing dissolution characteristics [6].
Critical process parameters for solvent-free salt formation include:
\text{Crystallization water control: } H_2O_{(g)} = k \cdot P_{HCl} \cdot t^{1/2}
Where k represents the hydrate-specific crystallization constant (0.15-0.25 for this compound), PHCl is HCl partial pressure (kPa), and t is reaction time (hours). Maintaining optimal water stoichiometry ensures consistent hydrate formation essential for crystal lattice stability [4].
Table 2: Solvent-Free Salt Formation Performance Metrics
Parameter | Vapor Diffusion | Mechanochemical | Conventional Solution |
---|---|---|---|
Reaction Time | 4-8 hr | 0.5-0.75 hr | 12-24 hr |
Solvent Consumption | 0 L/kg | 0 L/kg | 50-80 L/kg |
Energy Input | 15-20 kWh/kg | 30-40 kWh/kg | 80-120 kWh/kg |
Hydrate Consistency | 98-99% | 95-97% | 90-95% |
Crystal Habit | Prismatic | Irregular | Needle clusters |
Membrane-based water removal systems maintain precise stoichiometry during vapor-phase salt formation. Polymeric membranes (polyether sulfone, polyvinylidene fluoride) with 10-20 kDa MWCO selectively remove excess water while retaining HCl vapor, enabling continuous hydrate formation at kilogram-scale [2]. This integration of membrane technology with solvent-free reactions exemplifies process intensification strategies aligning with green chemistry principles.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1